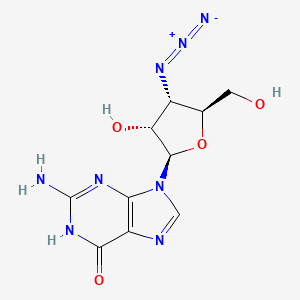
3'-Azido-3'-deoxyguanosine
Übersicht
Beschreibung
3'-Azido-3'-deoxyguanosine is a useful research compound. Its molecular formula is C10H12N8O4 and its molecular weight is 308.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3'-Azido-3'-deoxyguanosine (AZdG) is a nucleoside analog that has garnered attention due to its potential biological activities, particularly in the context of antiviral therapies. This article reviews the biological activity of AZdG, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications, supported by relevant case studies and research findings.
AZdG functions primarily as a nucleoside reverse transcriptase inhibitor (NRTI) . Its azido group at the 3' position prevents the formation of phosphodiester bonds during DNA synthesis, leading to chain termination. This mechanism is critical in inhibiting viral replication, particularly for viruses such as HIV.
Key Findings on Mechanism:
- Inhibition of Viral Replication : AZdG has been shown to inhibit the replication of various retroviruses by targeting their reverse transcriptase enzymes. Studies indicate that AZdG competes with natural nucleotides for incorporation into viral DNA, ultimately leading to the termination of DNA synthesis .
- Selectivity : AZdG exhibits selectivity towards viral reverse transcriptases over human DNA polymerases, minimizing toxicity to host cells .
Cytotoxicity and Effects on Host Cells
Despite its antiviral efficacy, AZdG's incorporation into host cellular DNA can lead to cytotoxic effects. The following table summarizes the cytotoxicity profiles observed in various studies:
Case Studies
- E. coli Model : In E. coli cultures treated with AZdG, significant elongation of cells was observed, indicating inhibition of DNA synthesis due to chain termination .
- Hepatotoxicity in Human Cells : In HepG2 liver cells, AZdG exposure resulted in mitochondrial dysfunction and increased apoptosis rates at concentrations as low as 5 µM .
Therapeutic Implications
AZdG's antiviral properties make it a candidate for treating viral infections, particularly in immunocompromised patients. Its role in combination therapies is also being explored.
Recent Developments:
- Antiviral Therapy : As part of highly active antiretroviral therapy (HAART), AZdG is used to manage HIV infection effectively. However, long-term use can lead to mitochondrial toxicity and related side effects .
- Potential for Other Viruses : Research is ongoing into AZdG's efficacy against other viral pathogens beyond HIV, including hepatitis viruses and certain oncogenic viruses .
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-10-14-7-5(8(21)15-10)13-2-18(7)9-6(20)4(16-17-12)3(1-19)22-9/h2-4,6,9,19-20H,1H2,(H3,11,14,15,21)/t3-,4-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOJLWIUDJJXHQ-DXTOWSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468812 | |
| Record name | 3'-AZIDO-3'-DEOXYGUANOSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98870-11-2 | |
| Record name | 3'-AZIDO-3'-DEOXYGUANOSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















